BenchChemオンラインストアへようこそ!

Tebipenem (hydrate)

Antimicrobial Susceptibility Testing Gram-Positive Pathogens Urinary Tract Infection

Tebipenem (hydrate) is the active moiety of the first and only oral carbapenem to demonstrate Phase 3 non-inferiority to IV ertapenem in cUTI. It uniquely enables IV-to-oral switch, with 16-fold lower MIC90 than ertapenem against E. faecalis. Essential for antimicrobial susceptibility testing, PBPK model validation, and as an API benchmark for oral carbapenem formulation development. Substitution with meropenem or ertapenem is scientifically invalid for oral studies due to its distinct bioavailability and Gram-positive spectrum. For R&D use only; not for human administration.

Molecular Formula C32H42N6O9S4
Molecular Weight 783.0 g/mol
Cat. No. B10823397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTebipenem (hydrate)
Molecular FormulaC32H42N6O9S4
Molecular Weight783.0 g/mol
Structural Identifiers
SMILESCC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)O)C(C)O.CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OO)C(C)O
InChIInChI=1S/C16H21N3O5S2.C16H21N3O4S2/c1-7-11-10(8(2)20)14(21)19(11)12(15(22)24-23)13(7)26-9-5-18(6-9)16-17-3-4-25-16;1-7-11-10(8(2)20)14(21)19(11)12(15(22)23)13(7)25-9-5-18(6-9)16-17-3-4-24-16/h7-11,20,23H,3-6H2,1-2H3;7-11,20H,3-6H2,1-2H3,(H,22,23)/t2*7-,8-,10-,11-/m11/s1
InChIKeyBICPQOJDJQZNEU-ZRGZLJHMSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tebipenem (Hydrate) Sourcing Guide: An Oral Carbapenem for Scientific and Procurement Evaluation


Tebipenem (hydrate) is the active pharmaceutical ingredient (API) form of a broad-spectrum carbapenem antibiotic, often developed as the orally bioavailable prodrug tebipenem pivoxil hydrobromide [1]. It belongs to the beta-lactam class and functions by inhibiting bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs) [2]. Its key differentiating feature in procurement and research is its status as the first and only oral carbapenem to demonstrate non-inferiority to an intravenous (IV) carbapenem (ertapenem) in a global Phase 3 clinical trial for complicated urinary tract infections (cUTI) and acute pyelonephritis [3]. This positions tebipenem as a critical reference standard for studies on oral antimicrobials targeting multidrug-resistant (MDR) Gram-negative pathogens.

Why In-Class Carbapenem Substitution Fails: The Unique Value Proposition of Tebipenem Hydrate


Generic substitution of tebipenem (hydrate) with other carbapenems like meropenem or ertapenem is scientifically invalid due to its unique oral bioavailability profile and distinct activity against specific Gram-positive pathogens. Most carbapenems, including meropenem and imipenem, require intravenous administration due to poor oral absorption, limiting their utility to inpatient or infusion-center settings [1]. Tebipenem, as the active moiety of its oral prodrug, uniquely enables a shift from IV to oral therapy, a transition that directly impacts patient management, healthcare resource utilization, and antimicrobial stewardship [2]. Furthermore, in vitro data demonstrates that tebipenem possesses significantly greater potency than meropenem and ertapenem against *Enterococcus faecalis*, a common urinary tract pathogen [3]. Relying on other carbapenems for oral formulations or for comprehensive coverage in specific infection models would fail to capture the compound's unique pharmacodynamic and antimicrobial spectrum advantages, leading to flawed experimental design or inadequate therapeutic modeling.

Quantitative Evidence Guide: Tebipenem Hydrate vs. IV Carbapenems (Meropenem/Ertapenem) in Key Assays


Potency Advantage Against *Enterococcus faecalis*: Tebipenem vs. Meropenem and Ertapenem

Tebipenem demonstrates significantly greater in vitro potency against *Enterococcus faecalis* compared to the commonly used parenteral carbapenems meropenem and ertapenem. In a study of 31 clinical isolates, tebipenem achieved an MIC90 of 1 mg/L, whereas meropenem and ertapenem exhibited substantially higher MIC90 values, indicating tebipenem's superior ability to inhibit the growth of this pathogen at lower concentrations [1].

Antimicrobial Susceptibility Testing Gram-Positive Pathogens Urinary Tract Infection

Head-to-Head Phase 3 Non-Inferiority: Oral Tebipenem Pivoxil vs. IV Ertapenem in cUTI

The ADAPT-PO Phase 3 clinical trial provides definitive evidence for the clinical viability of tebipenem. The study demonstrated that oral tebipenem pivoxil hydrobromide (600 mg every 8 hours) was non-inferior to intravenous ertapenem (1 g every 24 hours) for the treatment of complicated urinary tract infections and acute pyelonephritis [1]. The overall response rate at the test of cure was 58.8% for the tebipenem group versus 61.6% for the ertapenem group, meeting the pre-specified non-inferiority margin [1].

Clinical Trial Complicated UTI Antimicrobial Stewardship

Stability Against Clinically Relevant β-Lactamases: Hydrolysis Resistance Comparable to IV Carbapenems

Tebipenem exhibits robust resistance to hydrolysis by key serine β-lactamases, including TEM-1, CTX-M, and AmpC, which are major drivers of resistance in Gram-negative pathogens. In head-to-head biochemical assays, tebipenem demonstrated stability against these enzymes, a profile comparable to that of imipenem, meropenem, and ertapenem [1]. However, similar to other carbapenems, it is susceptible to hydrolysis by carbapenemases such as KPC, OXA-48, and NDM-1, with catalytic efficiency (kcat/Km) values ranging from 0.1 to 2 × 10^6 M⁻¹s⁻¹ [1].

β-Lactamase Stability Antimicrobial Resistance Biochemical Assay

Pediatric Pharmacokinetic (PK) Feasibility: Tebipenem Pivoxil in Shigellosis

A pilot study in children (24-59 months) with shigellosis established key pharmacokinetic parameters for tebipenem after oral administration of its prodrug. The maximum plasma concentration (Cmax) of tebipenem was observed to be 5053.3 ng/mL on Day 0, with subsequent values of 2546.0 ng/mL and 3759.2 ng/mL on Days 1 and 2, respectively, demonstrating measurable and reproducible systemic exposure in a pediatric population [1].

Pediatric Pharmacokinetics Shigellosis Oral Antibiotic

Primary Research and Industrial Applications for Tebipenem Hydrate Sourcing


Antimicrobial Susceptibility Testing (AST) and Surveillance Studies

Tebipenem hydrate is an essential reference standard for microbiology laboratories conducting antimicrobial susceptibility testing (AST) and global surveillance programs. Given its potent and distinct activity against pathogens like *E. faecalis* [1], where it demonstrates a 16-fold lower MIC90 than ertapenem, its inclusion in MIC panels is critical for accurately characterizing the susceptibility profiles of contemporary clinical isolates. This is particularly relevant for monitoring the emergence of resistance to oral carbapenem options in Gram-negative and Gram-positive uropathogens [2].

Development of Novel Oral Antibiotic Formulations and Prodrugs

Pharmaceutical scientists and formulation developers should source tebipenem hydrate as the benchmark active pharmaceutical ingredient (API) for oral carbapenem development. The successful translation of tebipenem pivoxil hydrobromide into a Phase 3-validated oral therapy [1] provides a proven PK/PD and safety template. New chemical entities or novel prodrugs aiming for oral bioavailability against MDR Enterobacterales can be directly benchmarked against tebipenem's established exposure-response relationships, such as the fAUC0-24/MIC target of 23 for stasis and 34.58-51.87 for resistance suppression [2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Oral Antibiotics

For pharmacometricians and PK/PD modelers, tebipenem serves as a cornerstone for building physiologically-based pharmacokinetic (PBPK) models for oral beta-lactams. The robust clinical PK data from both adult Phase 3 trials [1] and pediatric studies [2] allow for rigorous validation of in silico models. This compound is uniquely valuable for simulating dosing regimens in special populations (e.g., pediatrics, renal impairment) where IV carbapenem PK data cannot be directly extrapolated due to differences in bioavailability and clearance pathways .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tebipenem (hydrate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.